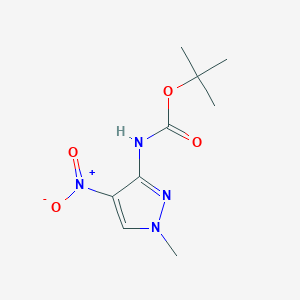![molecular formula C17H18N4O3 B10903437 methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10903437.png)
methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound featuring a unique combination of cyclopropyl, pyrazole, and isoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling under specific conditions. For example, the pyrazole ring can be synthesized via the reaction of hydrazine with an appropriate diketone, while the isoxazole ring can be formed through the cyclization of a nitrile oxide with an alkyne.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-4-carboxylate: Similar structure but lacks the pyridine ring.
Ethyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness: Methyl 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N4O3 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
methyl 6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C17H18N4O3/c1-4-21-9(2)12(8-18-21)15-14-11(17(22)23-3)7-13(10-5-6-10)19-16(14)24-20-15/h7-8,10H,4-6H2,1-3H3 |
InChI Key |
DIMSZMKYTIRQJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC3=C2C(=CC(=N3)C4CC4)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chlorophenoxy)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10903356.png)
![N-cycloheptyl-1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10903363.png)
![2-[(5-{[(4-bromophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B10903364.png)
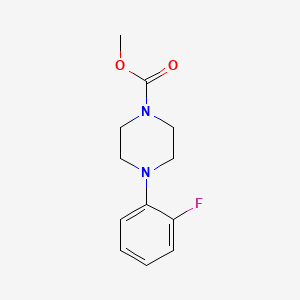
![Methyl 2-iodo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10903370.png)
![1-[(2,5-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole](/img/structure/B10903375.png)
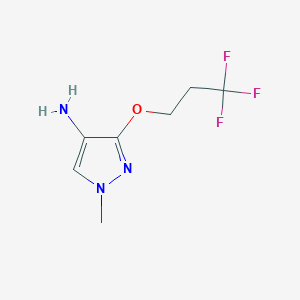
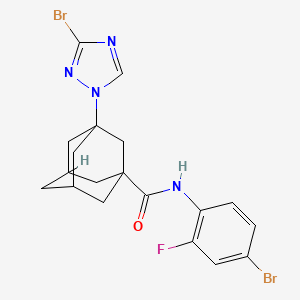
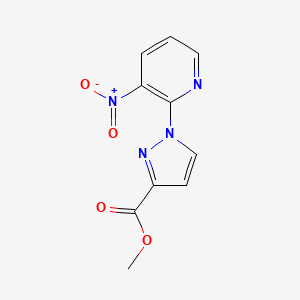
![4-{[(E)-{3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10903413.png)
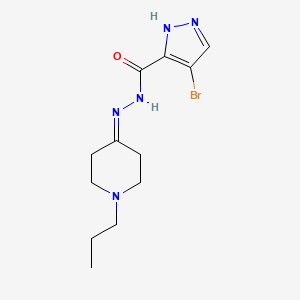
![methyl 6-cyclopropyl-1-[2-(cyclopropylamino)-2-oxoethyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903428.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methylphenyl)quinoline-4-carboxamide](/img/structure/B10903429.png)
